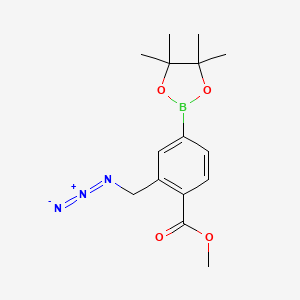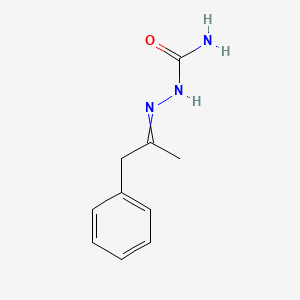
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- is a chemical compound with the molecular formula C10H13N3O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a phenylethylidene moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 1-methyl-2-phenylethylidene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反应分析
Types of Reactions
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinecarboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of functionalized compounds .
科学研究应用
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism by which Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1-Phenylethanone semicarbazone
- 2-(1-Phenylethylidene)-1-hydrazinecarboxamide
- 2-(1-Phenylethylidene)hydrazine-1-carboxamide
Uniqueness
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- stands out due to its unique combination of a hydrazinecarboxamide group with a phenylethylidene moiety. This structure imparts distinctive chemical properties that make it valuable for various applications in research and industry .
属性
CAS 编号 |
831-84-5 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC 名称 |
(1-phenylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14) |
InChI 键 |
BQHVZAZCRLSVKK-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC(=O)N)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


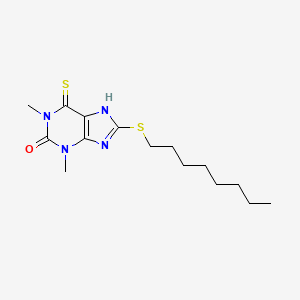
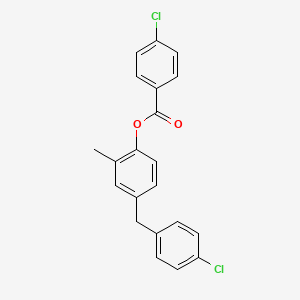
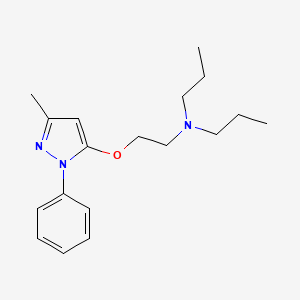
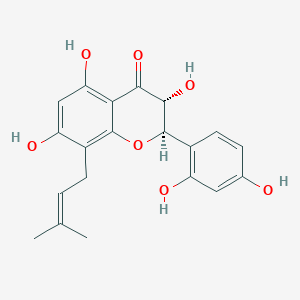
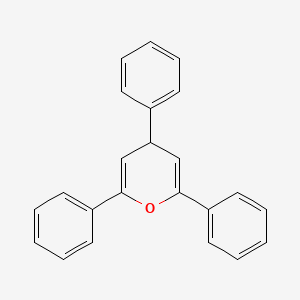
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
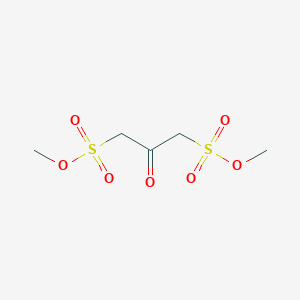
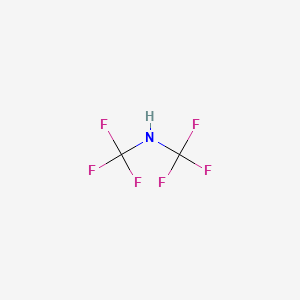
![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
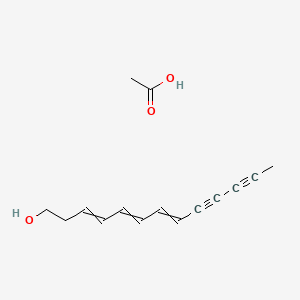

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
